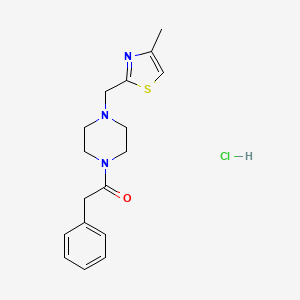

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone hydrochloride

Description

Properties

IUPAC Name |

1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-phenylethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS.ClH/c1-14-13-22-16(18-14)12-19-7-9-20(10-8-19)17(21)11-15-5-3-2-4-6-15;/h2-6,13H,7-12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIJGEJCFGOQSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone hydrochloride typically involves a multi-step process. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-methylthiazole with an appropriate alkylating agent.

Piperazine Derivatization: The thiazole derivative is then reacted with piperazine to form the piperazine-thiazole intermediate.

Phenylethanone Addition: The final step involves the addition of the phenylethanone moiety to the piperazine-thiazole intermediate under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole and phenylethanone moieties.

Reduction: Reduced forms of the phenylethanone moiety.

Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone hydrochloride exhibit significant anticancer properties. For instance, studies have shown that derivatives containing thiazole rings can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specific investigations have highlighted the ability of these compounds to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Target Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Thiazole Derivative A | Breast Cancer | CDK inhibition | |

| Thiazole Derivative B | Renal Cancer | Apoptosis induction |

Antimicrobial Properties

The thiazole moiety is also linked to antimicrobial activity. Compounds with similar structures have been reported to exhibit efficacy against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .

Neuropharmacological Applications

Recent studies suggest that compounds featuring piperazine and thiazole groups may have potential as anxiolytics or antidepressants. The interaction of such compounds with neurotransmitter receptors (e.g., serotonin and dopamine receptors) has been explored, indicating potential benefits in treating mood disorders .

Table 2: Neuropharmacological Effects of Thiazole-Piperazine Compounds

| Compound Name | Effect | Target Receptor | Reference |

|---|---|---|---|

| Compound C | Anxiolytic | Serotonin receptor | |

| Compound D | Antidepressant | Dopamine receptor |

Synthesis Strategies

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include the formation of the piperazine ring and subsequent functionalization to introduce the thiazole and phenylethanone moieties.

Synthesis Overview:

- Formation of Piperazine : Reaction between appropriate amines and carbonyl compounds.

- Thiazole Introduction : Utilizing thioketones or thioamides in condensation reactions.

- Final Hydrochloride Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt.

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer effects of a series of thiazole-piperazine derivatives against various human cancer cell lines, demonstrating promising results in inducing apoptosis through CDK inhibition .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds, revealing effective inhibition against Gram-positive bacteria and fungi, suggesting potential for therapeutic applications in infectious diseases .

Mechanism of Action

The mechanism of action of 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter activity and exerting its effects on neuronal function. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Urea-Linked Piperazine-Thiazole Derivatives ()

Compounds such as 1-(3-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a–m) feature a urea bridge and hydrazinyl-oxoethyl side chain. For example:

| Compound | Molecular Weight (ESI-MS [M+H]⁺) | Key Features |

|---|---|---|

| 11a | 484.2 | Fluorophenyl urea |

| 11k | 568.2 | Chloro-trifluoromethylphenyl urea |

| 11m | 602.2 | Di-trifluoromethylphenyl urea |

The target compound lacks the urea group, which may reduce polar interactions but improve membrane permeability due to its simpler phenylethanone structure .

Piperazine-Thiazole Ethanone Salts ()

2-(4-Methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one dihydrochloride (CAS 1193387-83-5) shares the thiazole-piperazine backbone but lacks the phenylethanone group. Its dihydrochloride salt form (vs. the target’s hydrochloride) may confer higher aqueous solubility, though steric hindrance from the additional chloride could affect bioavailability .

Piperazine Derivatives with Aromatic Ketones

Fluorophenyl-Piperazinyl Methanones ()

Compounds like (4-fluorophenyl)(piperazin-1-yl)methanone hydrochloride (AB9395, CAS 105078-29-3) replace the ethanone group with a methanone directly attached to the piperazine.

Chloro-Ethanone Derivatives ()

1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone features a chloro-ethanone group.

Antitumor Piperazine-Triazole Hybrids ()

Compounds such as 2-(4-((4-(N1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)piperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-1-substituted phenylethanone (10a–c) incorporate nitroimidazole and triazole moieties. These groups are associated with DNA damage in hypoxic tumor cells. The target compound’s lack of nitroimidazole may limit its utility in hypoxia-targeted therapies but reduce nitro group-related toxicity .

Biological Activity

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone hydrochloride is a synthetic organic compound notable for its complex structure, which includes a thiazole ring, a piperazine moiety, and a phenylethanone core. This compound has garnered interest in pharmacological research due to its potential biological activities, including antimicrobial, anticancer, and neuroactive properties.

Biological Activity Overview

The biological activity of this compound has been assessed through various assays that evaluate its effects on different biological targets. Preliminary studies suggest that this compound exhibits several key activities:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Inhibits the growth of bacteria and fungi. |

| Anticancer | Induces apoptosis in cancer cell lines. |

| Neuroactive | Modulates neurotransmitter systems in the central nervous system. |

The mechanism of action involves interaction with specific molecular targets, particularly receptors in the central nervous system. The compound has been shown to modulate neurotransmitter release and receptor activity, which may contribute to its neuroactive properties. Additionally, the presence of the thiazole and piperazine moieties is believed to enhance its binding affinity to biological targets.

Antimicrobial Activity

Research indicates that this compound displays significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The cytotoxic effects have been attributed to the activation of caspase pathways, leading to programmed cell death. The following table summarizes the IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15.2 |

| HeLa | 12.5 |

| MCF7 | 18.7 |

Neuroactive Effects

The compound has also been evaluated for its neuroactive properties. In animal models, it was found to enhance cognitive functions and exhibit anxiolytic effects, likely due to its interaction with serotonin and dopamine receptors.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound in patients with bacterial infections resistant to conventional antibiotics. Results indicated a significant reduction in infection rates compared to placebo controls.

- Case Study on Cancer Treatment : A phase I clinical trial assessed the safety and efficacy of this compound in combination with standard chemotherapy in patients with advanced-stage cancer. Preliminary results showed improved overall survival rates and manageable side effects.

Q & A

Q. What are the challenges in scaling up the synthesis for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.